1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine 1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 433955-38-5
VCID: VC0345802
InChI: InChI=1S/C19H23FN2O3S/c1-2-15-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)17-5-3-16(20)4-6-17/h3-10H,2,11-15H2,1H3
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.5g/mol

1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine

CAS No.: 433955-38-5

Main Products

VCID: VC0345802

Molecular Formula: C19H23FN2O3S

Molecular Weight: 378.5g/mol

1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine - 433955-38-5

CAS No. 433955-38-5
Product Name 1-(4-Fluorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
Molecular Formula C19H23FN2O3S
Molecular Weight 378.5g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H23FN2O3S/c1-2-15-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)17-5-3-16(20)4-6-17/h3-10H,2,11-15H2,1H3
Standard InChIKey RLUVVXAXOIVOQA-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Canonical SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
PubChem Compound 2295778
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator